molecular formula C9H7N3O2 B1298887 1-(3-nitrophenyl)-1H-imidazole CAS No. 23309-09-3

1-(3-nitrophenyl)-1H-imidazole

Cat. No.: B1298887
CAS No.: 23309-09-3
M. Wt: 189.17 g/mol
InChI Key: NUIYHMRBFZOEES-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted with a nitrophenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of 3-nitrobenzylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired imidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-imidazole: Similar structure but with the nitro group at the para position.

    1-(2-Nitrophenyl)-1H-imidazole: Nitro group at the ortho position.

    1-(3-Nitrophenyl)-1H-pyrazole: Similar structure with a pyrazole ring instead of an imidazole ring.

Uniqueness: 1-(3-Nitrophenyl)-1H-imidazole is unique due to the position of the nitro group, which influences its electronic properties and reactivity. This positional isomerism can lead to different biological activities and chemical behaviors compared to its ortho and para counterparts.

Properties

IUPAC Name

1-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIYHMRBFZOEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355889
Record name 1-(3-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23309-09-3
Record name 1-(3-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-nitrobenzene (90 g, 0.36 mol), imidazole (54 g, 0.79 mol), potassium carbonate (54 g, 0.39 mol) and finely divided copper powder (1 g) is heated to 200° C. The melt is stirred for 2 hours under nitrogen. During the reaction water vapor is trapped by molecular sieves, placed between the reation vessel and the condenser. Following the reaction the mixture is cooled to 100° C. and water is added. The mixture is allowed to cool to room temperature and the crude product is filtered off and dried. Recrystallization from toluene (200-250 ml) affords pure 3-(1-imidazolyl)nitrobenzene (54.2 g, 79%). Mp 101-102° C.
Quantity
90 g
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reactant
Reaction Step One
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54 g
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reactant
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54 g
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reactant
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copper
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1 g
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catalyst
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0 (± 1) mol
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solvent
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solvent
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Synthesis routes and methods II

Procedure details

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[Cu]
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Synthesis routes and methods III

Procedure details

An intimate mixture of 1-iodo-3-nitrobenzene (24.9 g, 0.1 mol), copper bronze (320 mg, 5 mmol), potassium carbonate (15.2 g, 0.11 mol) and imidazole (15.0 g, 0.22 mol) was heated under a stream of nitrogen at 200° C. for 90 minutes. The reaction was cooled to 100° C., carefully treated with water (750 ml) and the resulting suspension stirred to ambient temperature over 16 hours. Filtration gave a grey-coloured solid which was dissolved in hot toluene (125 ml) and treated with decolourising charcoal (2 g). Filtration and cooling afforded 1-(3-nitrophenyl)-1H-imidazole as pale green needles (13.5 g, 71%). δH (360 MHz, CDCl3) 7.29 (1H, br s), 7.38 (1H, br s), 7.68-7.78 (2H, m), 7.97 (1H, br s), 8.23-8.29 (2H, m).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
320 mg
Type
catalyst
Reaction Step One
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2 g
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reactant
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125 mL
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solvent
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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